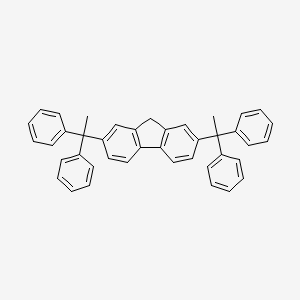
2,7-Bis(1,1-diphenylethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 1,1-diphenylethyl groups attached to the 2 and 7 positions of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene typically involves the reaction of fluorene with 1,1-diphenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(1,1-diphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis(1,1-diphenylethyl)-9H-fluorene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene, lacking the 1,1-diphenylethyl groups.
2,7-Di-tert-butylfluorene: Similar in structure but with tert-butyl groups instead of 1,1-diphenylethyl groups.
9,9-Diphenylfluorene: Another derivative of fluorene with diphenyl groups at the 9 position.
Uniqueness
This compound is unique due to the presence of the bulky 1,1-diphenylethyl groups at the 2 and 7 positions. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered electronic characteristics, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C41H34 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
2,7-bis(1,1-diphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3 |
Clave InChI |
GKEAJSMKBNJJBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



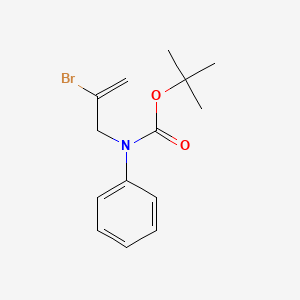
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)

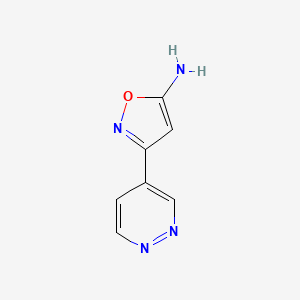
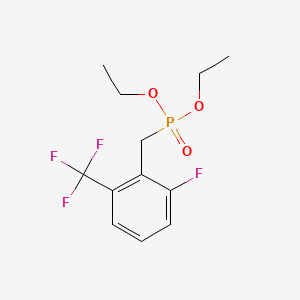

![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
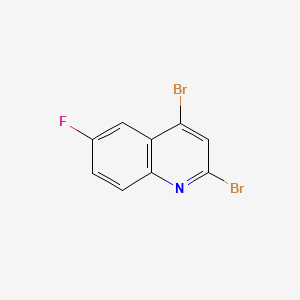
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)

![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)

